

handling and safety precautions for 3-Hydroxy-2,2-dimethylpropanenitrile

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Compound of Interest

Compound Name: 3-Hydroxy-2,2-dimethylpropanenitrile

Cat. No.: B172602

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Technical Support Center: 3-Hydroxy-2,2-dimethylpropanenitrile

Welcome to the technical support center for **3-Hydroxy-2,2-dimethylpropanenitrile**. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and safety protocols for the effective use of this valuable chemical intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and storage of **3-Hydroxy-2,2-dimethylpropanenitrile**.

1. What is **3-Hydroxy-2,2-dimethylpropanenitrile** and what are its primary applications?

3-Hydroxy-2,2-dimethylpropanenitrile, with the CAS number 19295-57-9, is an organic compound that contains both a hydroxyl (-OH) and a nitrile (-C≡N) functional group.^{[1][2]} Its bifunctional nature makes it a versatile building block in organic synthesis.^[1] It is primarily used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both the nucleophilic hydroxyl group and the electrophilic carbon of the nitrile group allows for a variety of chemical transformations.^[1]

2. What are the key physical and chemical properties of **3-Hydroxy-2,2-dimethylpropanenitrile**?

Understanding the physical and chemical properties is crucial for its proper handling and use in experiments.

Property	Value	Source
Molecular Formula	C5H9NO	[1] [2] [3]
Molecular Weight	99.13 g/mol	[2] [3]
Appearance	Colorless to off-white solid-liquid mixture	ChemicalBook
Boiling Point	86-87 °C at 18 Torr	ChemicalBook
Storage Temperature	2-8°C	ChemicalBook

3. What are the major hazards associated with **3-Hydroxy-2,2-dimethylpropanenitrile**?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Hydroxy-2,2-dimethylpropanenitrile** is classified with the following hazards:

- Harmful if swallowed (H302)[\[2\]](#)
- Harmful in contact with skin (H312)[\[2\]](#)
- Causes skin irritation (H315)[\[2\]](#)
- Causes serious eye irritation (H319)[\[2\]](#)
- Harmful if inhaled (H332)[\[2\]](#)
- May cause respiratory irritation (H335)[\[2\]](#)

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

4. What are the recommended storage conditions for **3-Hydroxy-2,2-dimethylpropanenitrile**?

To ensure the stability and integrity of the compound, it should be stored in a cool, dry, and well-ventilated area away from incompatible substances. The recommended storage temperature is between 2-8°C. Keep the container tightly closed when not in use.

Section 2: Handling and Safety Precautions

This section provides detailed guidance on the safe handling of **3-Hydroxy-2,2-dimethylpropanenitrile**, including personal protective equipment (PPE), spill cleanup procedures, and first aid measures.

Personal Protective Equipment (PPE)

When handling **3-Hydroxy-2,2-dimethylpropanenitrile**, the following PPE is mandatory:

- **Eye Protection:** Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
- **Hand Protection:** Wear compatible chemical-resistant gloves.
- **Skin and Body Protection:** Wear appropriate protective clothing to prevent skin exposure. A lab coat is essential.
- **Respiratory Protection:** Use a NIOSH/MSHA or European Standard EN 149 approved respirator if the exposure limit is exceeded or if irritation or other symptoms are experienced.

Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure safety and proper cleanup:

- **Evacuate and Ventilate:** Immediately evacuate the area and ensure adequate ventilation.
- **Wear Appropriate PPE:** Before attempting to clean the spill, don the appropriate PPE as listed above.
- **Contain the Spill:** Use an inert absorbent material to contain the spill.

- **Collect the Absorbed Material:** Carefully collect the absorbed material and place it in a suitable, closed container for disposal.
- **Clean the Area:** Clean the spill area thoroughly with soap and water.
- **Dispose of Waste:** Dispose of the waste in accordance with local, state, and federal regulations.

Caption: Workflow for handling a chemical spill.

First Aid Measures

In case of exposure, immediate action is critical. Follow these first aid procedures:

- **Inhalation:** If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[\[4\]](#)
- **Skin Contact:** In case of skin contact, wash off with soap and plenty of water. Consult a physician.[\[4\]](#)
- **Eye Contact:** In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[4\]](#)
- **Ingestion:** If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[\[4\]](#)

Section 3: Experimental Troubleshooting Guide

This section provides detailed troubleshooting advice for common issues encountered during the synthesis and use of **3-Hydroxy-2,2-dimethylpropanenitrile**.

Synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile

A common laboratory synthesis involves the reduction of an ethyl 2-cyano-2-methylpropionate with sodium borohydride.[\[5\]](#)

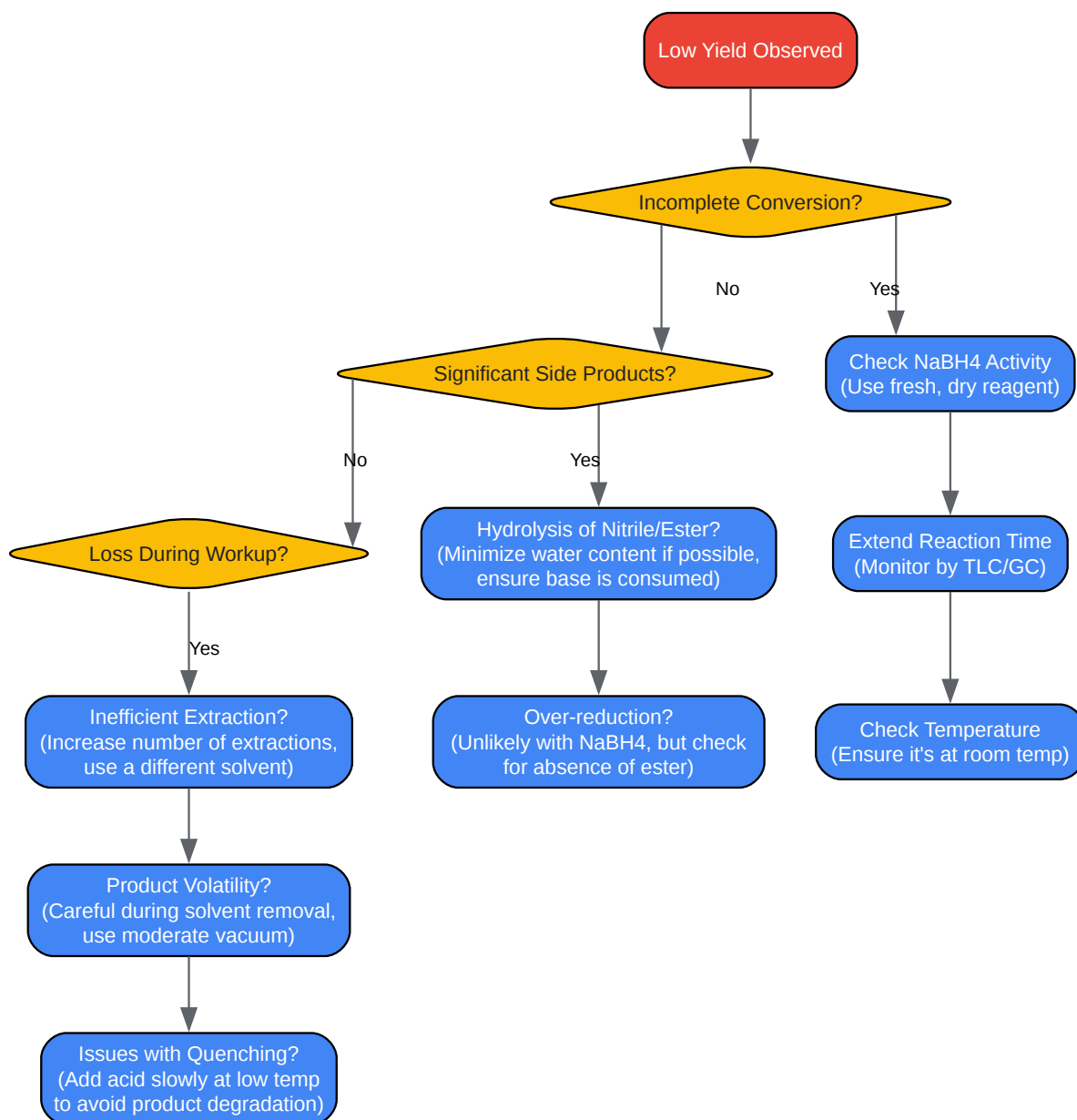
Experimental Protocol: Synthesis of 3-Hydroxy-2,2-dimethylpropionitrile[\[5\]](#)

- Dissolve ethyl 2-cyano-2-methylpropionate in a mixture of tetrahydrofuran (THF) and water.

- Slowly add sodium borohydride to the solution and stir at room temperature for 3 hours.
- After the reaction is complete, slowly add 6N hydrochloric acid to quench the reaction.
- Extract the reaction mixture with ethyl acetate.
- Wash the combined organic phases with water, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the product.

Troubleshooting Low Yield in Synthesis

Low yields in this synthesis can arise from several factors. This guide will help you diagnose and address these issues.



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Caption: Decision tree for troubleshooting low synthesis yield.

Q1: My reaction seems to be incomplete, with starting material remaining. What should I do?

- Cause: The most likely cause is inactive or insufficient sodium borohydride. Sodium borohydride can decompose upon exposure to moisture.
- Solution: Use a fresh, unopened container of sodium borohydride. Ensure all glassware is thoroughly dried before use. You can also try increasing the molar excess of the reducing agent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[\[6\]](#)

Q2: I am observing significant byproduct formation. What are the likely side reactions?

- Cause: The primary side reaction is the hydrolysis of the nitrile or ester starting material, especially under basic conditions generated during the reaction.[\[7\]](#)
- Solution: Ensure the reaction is carried out under anhydrous conditions as much as possible, although water is a co-solvent in this procedure. The quenching step with acid should be performed carefully at a low temperature to minimize acid-catalyzed hydrolysis of the product.[\[7\]](#)

Q3: I seem to be losing my product during the workup. How can I improve my recovery?

- Cause: **3-Hydroxy-2,2-dimethylpropanenitrile** is a relatively polar and water-soluble compound, which can lead to poor extraction efficiency from the aqueous layer.[\[8\]](#)
- Solution: Increase the number of extractions with ethyl acetate. Saturating the aqueous layer with sodium chloride (brine) before extraction can also help to "salt out" the product into the organic layer. Be cautious during the solvent removal step (rotary evaporation) as the product may have some volatility. Use a moderate vacuum and temperature.[\[6\]](#)

Q4: The quenching of the reaction with acid is very vigorous. Are there any safety concerns?

- Cause: The reaction of unreacted sodium borohydride with acid generates hydrogen gas, which is flammable.
- Solution: The quenching step must be performed slowly and in a well-ventilated fume hood. The addition of acid should be dropwise, with efficient stirring and cooling in an ice bath to control the exotherm and the rate of gas evolution.

Purification of 3-Hydroxy-2,2-dimethylpropanenitrile

Q5: I am having difficulty purifying the crude product by column chromatography. What conditions do you recommend?

- Challenge: The high polarity of **3-Hydroxy-2,2-dimethylpropanenitrile** can make it challenging to purify using standard silica gel chromatography, often resulting in streaking and poor separation.[\[9\]](#)
- Recommended Conditions:
 - Stationary Phase: Silica gel is a viable option. For highly polar compounds, consider using a less active stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-functionalized silica.[\[9\]](#)[\[10\]](#)
 - Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). A common eluent system for polar compounds is a mixture of dichloromethane and methanol.[\[9\]](#)
 - Alternative Technique (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying very polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water).[\[8\]](#)[\[10\]](#)

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